Cas no 2287299-11-8 (2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol)

2-(5-Amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol is a fluorinated benzotriazole derivative with a hydroxyl-functionalized side chain, offering versatile reactivity for synthetic applications. The presence of both amino and fluoro substituents on the benzotriazole core enhances its utility as a building block in medicinal chemistry and material science. The propan-1-ol moiety provides a handle for further functionalization, enabling conjugation or derivatization. This compound's structural features make it valuable for designing biologically active molecules or advanced polymers. Its balanced polarity and stability under mild conditions facilitate its use in multi-step synthetic routes. The product is typically characterized by high purity and consistent performance in research and industrial applications.
2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol structure
2287299-11-8 structure
Product Name:2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol
CAS No:2287299-11-8
MF:C9H11FN4O
MW:210.208244562149
CID:5808778
PubChem ID:165739809
Update Time:2025-08-04

2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2287299-11-8
    • 2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol
    • EN300-6749975
    • Inchi: 1S/C9H11FN4O/c1-5(4-15)14-9-2-6(10)7(11)3-8(9)12-13-14/h2-3,5,15H,4,11H2,1H3
    • InChI Key: OISVQRCEDNSQCG-UHFFFAOYSA-N
    • SMILES: FC1C(=CC2=C(C=1)N(C(C)CO)N=N2)N

Computed Properties

  • Exact Mass: 210.09168915g/mol
  • Monoisotopic Mass: 210.09168915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 77Ų

2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol Pricemore >>

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Additional information on 2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol

Comprehensive Overview of 2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol (CAS No. 2287299-11-8)

2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol, with the CAS number 2287299-11-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the benzotriazole derivatives family, known for their versatile applications in drug discovery and material science. The presence of both amino and fluoro functional groups in its structure enhances its reactivity and potential utility in designing novel therapeutic agents. Researchers are particularly interested in its role as a building block for small molecule inhibitors and bioconjugation applications.

The compound's unique molecular architecture, featuring a propan-1-ol side chain, offers excellent solubility in polar solvents, making it suitable for various in vitro and in vivo studies. Its benzotriazole core is a common motif in medicinal chemistry, often associated with antiviral, anticancer, and anti-inflammatory properties. Recent studies have explored its potential in targeting enzyme inhibition, particularly in pathways related to kinase signaling, which is a hot topic in precision medicine and personalized therapy.

In the context of current trends, 2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol aligns with the growing demand for highly functionalized heterocycles in drug development. The fluoro substitution is particularly noteworthy, as fluorinated compounds are increasingly sought after for their enhanced metabolic stability and bioavailability. This aligns with the pharmaceutical industry's focus on improved drug-like properties and ADME optimization (Absorption, Distribution, Metabolism, and Excretion).

From a synthetic chemistry perspective, the compound's CAS no 2287299-11-8 serves as a critical identifier for researchers sourcing high-purity materials for their experiments. Its synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization techniques. The compound's purity and stability are paramount, especially for applications in high-throughput screening (HTS) and structure-activity relationship (SAR) studies.

Another area of interest is the compound's potential role in proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in drug discovery. PROTACs leverage ubiquitin-proteasome system to degrade target proteins, and the benzotriazole scaffold of 2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol could serve as a linker or warhead in such designs. This application ties into the broader trend of targeted protein degradation, which has been a frequent search topic among researchers and pharmaceutical professionals.

Environmental and green chemistry considerations are also relevant when discussing this compound. The incorporation of fluoro groups often requires careful handling due to their persistence in the environment. However, advancements in sustainable synthesis methods are addressing these challenges, making compounds like 2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol more accessible while minimizing ecological impact.

In summary, 2-(5-amino-6-fluoro-1H-1,2,3-benzotriazol-1-yl)propan-1-ol (CAS no 2287299-11-8) represents a valuable tool in modern chemical and pharmaceutical research. Its multifaceted applications, from drug design to bioconjugation, position it as a compound of enduring interest. As the scientific community continues to explore its potential, this molecule is likely to remain a focal point in discussions about innovative therapeutics and advanced material science.

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